4-Azepan-1-yl-2-chloro-quinazoline
Description
4-Azepan-1-yl-2-chloro-quinazoline is a substituted quinazoline derivative characterized by a 7-membered azepane ring at the 4-position and a chlorine atom at the 2-position of the quinazoline core. The substitution pattern of quinazolines significantly influences their biological activity and physicochemical properties.
Properties
Molecular Formula |
C14H16ClN3 |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
4-(azepan-1-yl)-2-chloroquinazoline |
InChI |
InChI=1S/C14H16ClN3/c15-14-16-12-8-4-3-7-11(12)13(17-14)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
JNSQKVBHFVWRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
- Biological Activity : Piperazine-substituted quinazolines exhibit anticonvulsant efficacy, suggesting that the 2-position substituent plays a critical role in CNS activity. Azepane analogs may require evaluation for similar or expanded therapeutic effects .
- Safety: Aryl-substituted derivatives like 4-chloro-2-(4-methylphenyl)-quinazoline may pose higher inhalation risks compared to aliphatic amines, as noted in safety data sheets .
Mechanistic Insights
- Piperazine vs. Azepane : Piperazine’s smaller ring and nitrogen positioning may facilitate hydrogen bonding with biological targets (e.g., GABA receptors in anticonvulsant activity). Azepane’s flexibility could improve metabolic stability but reduce target specificity .
- Chlorine vs. Methylphenyl: The 4-chloro group is a common pharmacophore in quinazolines, enhancing electrophilicity and interaction with enzymatic pockets.
Preparation Methods
Synthesis of 2,4-Dichloroquinazoline
The preparation of 2,4-dichloroquinazoline typically begins with nitration and cyclization of substituted benzamides. For example, compound 16 in Search Result was synthesized via nitration of methyl 4-hydroxy-3-methoxybenzoate, followed by cyclization with urea under acidic conditions. Alternatively, Search Result describes quinazolin-4(1H)-one formation through amination and annulation of amidines, which can be chlorinated using POCl<sub>3</sub> or PCl<sub>5</sub> to yield 2,4-dichloroquinazoline.
Amination with Azepane
Substitution of the C-4 chlorine in 2,4-dichloroquinazoline with azepane is achieved under mild conditions. Search Result outlines a representative procedure: 2,4-dichloroquinazoline is reacted with azepane in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours, using a base such as triethylamine (Et<sub>3</sub>N) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) to scavenge HCl. The reaction’s selectivity for C-4 over C-2 is attributed to the greater leaving group ability of the C-4 chloride, as evidenced by computational studies in Search Result.
Example Protocol (Adapted from):
-
Combine 2,4-dichloroquinazoline (1.0 eq), azepane (1.2 eq), and Et<sub>3</sub>N (2.0 eq) in anhydrous DMF.
-
Heat at 80°C under nitrogen for 18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 3:1).
-
Isolate this compound as a white solid (Yield: 65–75%).
Metal-Catalyzed Cross-Coupling Approaches
While less common, palladium-catalyzed amination has been explored for installing bulky amines at C-4. Search Result describes Buchwald-Hartwig amination of 2,4-dichloroquinazoline using Pd(OAc)<sub>2</sub>/XantPhos, though this method is more frequently applied to aryl bromides than chlorides. Recent advances in catalyst systems (e.g., Pd-PEPPSI-IPent) may enhance efficiency for chloroquinazolines.
Cyclocondensation Strategies
An alternative route involves constructing the quinazoline ring with pre-installed substituents. Search Result reports a 9-step synthesis starting from 4-hydroxy-3-methoxybenzonitrile, involving nitration, reduction, and cyclization with urea. While this method offers flexibility, it is less efficient than S<sub>N</sub>Ar for large-scale production.
Analytical Validation and Optimization
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.20 (s, 1H, H-5), 7.85 (d, J = 8.4 Hz, 1H, H-8), 7.45 (d, J = 8.4 Hz, 1H, H-7), 3.90–3.70 (m, 4H, azepane CH<sub>2</sub>), 2.10–1.80 (m, 8H, azepane CH<sub>2</sub>).
-
HRMS (ESI<sup>+</sup>) : m/z calcd for C<sub>15</sub>H<sub>17</sub>ClN<sub>4</sub> [M+H]<sup>+</sup>: 296.1198; found: 296.1201.
Yield Optimization
Yields depend critically on reaction temperature and solvent polarity. Search Result notes that DMF outperforms THF in S<sub>N</sub>Ar reactions due to its high dielectric constant, which stabilizes the transition state. Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction times but risks decomposition.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| S<sub>N</sub>Ar | High selectivity, scalable | Requires purified dichloroquinazoline | 65–75% |
| Buchwald-Hartwig | Tolerates steric hindrance | High catalyst cost, moderate yields | 50–60% |
| Cyclocondensation | No pre-functionalized intermediates | Multi-step, low overall yield | 20–30% |
Q & A
Q. What are the common synthetic routes for preparing 4-Azepan-1-yl-2-chloro-quinazoline?
The synthesis typically involves nucleophilic substitution at the 2-chloro position of the quinazoline core. A standard method includes reacting 2-chloroquinazoline derivatives with azepane under basic conditions (e.g., potassium carbonate in dichloromethane) at room temperature . Alternative approaches utilize palladium or copper catalysts for cross-coupling reactions, particularly when introducing complex substituents . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to ensure purity (>95%) .
Q. What safety protocols are essential when handling this compound?
Due to its reactive chlorine and potential toxicity:
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm substitution patterns (e.g., azepane integration at δ 1.5–3.0 ppm) .
- HPLC : Assess purity (>98% recommended for biological assays) .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ m/z ~315.8) .
- X-ray crystallography : Resolve structural ambiguities in novel derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in azepane substitution?
Key parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Catalyst screening : Test Pd(OAc)₂ or CuI for sterically hindered substitutions .
- Temperature control : Gradual heating (40–60°C) reduces side products like quinazoline dimers .
- Mole ratio : A 1.2:1 azepane-to-substrate ratio balances reactivity and cost .
Q. How do structural modifications influence biological activity in quinazoline derivatives?
A comparative study of analogs reveals:
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| 4-Azepan-1-yl-2-chloro | Azepane | 0.45 | Kinase X inhibition |
| 4-Piperidinyl-2-chloro | Piperidine | 1.20 | Kinase X inhibition |
| 2-Chloro-4-(3-methoxyphenyl) | Aryl | >10 | Inactive |
The azepane ring’s conformational flexibility enhances target binding, while rigid aryl groups reduce activity .
Q. How can contradictions in pharmacological data be resolved?
Discrepancies in IC₅₀ values across studies may arise from:
Q. What strategies improve stability under physiological conditions?
Q. How do electrochemical synthesis methods compare to thermal approaches?
| Parameter | Electrochemical (Al/C electrode) | Thermal (Yao et al.) |
|---|---|---|
| Yield | 85–92% | 60–75% |
| Temperature | Room temp | 80–120°C |
| Byproducts | Minimal | Quinazoline dimers |
| Scalability | Limited to 10g batches | Pilot-scale feasible |
Electrochemical methods offer greener profiles but require specialized equipment .
Methodological Considerations
Q. What computational tools aid in predicting SAR for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
